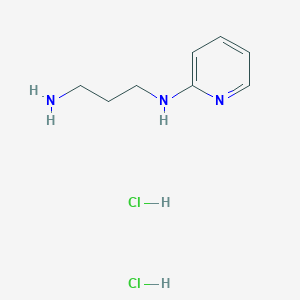

N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C8H13N3·2HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its versatility in forming complexes with metals, which makes it valuable in catalysis and other chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with 1,3-diaminopropane in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Análisis De Reacciones Químicas

Types of Reactions

N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Catalytic Applications

The compound has been utilized as a ligand in catalytic processes, particularly in the formation of metal complexes that facilitate various chemical reactions.

- Dual-functional Catalysis : A derivative of N1-(pyridin-2-yl)propane-1,3-diamine was employed as a dual-functional catalyst for the solvent-free synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives. The catalyst demonstrated high yields and reduced reaction times due to its acidic and basic functional groups, which stabilize reactive intermediates during multi-component reactions.

Antimicrobial Activity

Research indicates that Schiff base metal complexes derived from similar compounds exhibit significant antimicrobial properties.

- Inhibition of Pathogens : Studies have shown that zinc and copper complexes derived from Schiff bases similar to N1-(pyridin-2-yl)propane-1,3-diamine are effective against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The antimicrobial mechanism is believed to involve the interaction of metal ions with microbial cell membranes or enzymes.

Coordination Chemistry

N1-(Pyridin-2-yl)propane-1,3-diamine dihydrochloride acts as a chelating agent that forms stable complexes with metal ions.

- Structural Insights : The coordination behavior of this compound has been studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies provide insights into the geometric and electronic properties of the resulting metal complexes, which are crucial for designing ligands with specific functionalities .

Biological Applications

The compound's biological activities extend beyond antimicrobial properties; it has potential applications in drug development.

- Antiplatelet Therapy : Recent research has explored the design of small-molecule agonists targeting atypical chemokine receptor 3 (ACKR3), with N1-(pyridin-2-yl)propane-1,3-diamine derivatives showing promise in modulating platelet aggregation. These compounds exhibited significant metabolic stability and reduced platelet degranulation, indicating their potential therapeutic application in cardiovascular diseases .

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in various fields.

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water and organic solvents |

| Stability | Generally stable under standard laboratory conditions |

Case Study 1: Catalytic Efficiency

A study conducted on the use of N1-(pyridin-2-yl)propane-1,3-diamine as a ligand in metal-catalyzed reactions showed that the incorporation of this compound into catalytic systems significantly enhanced reaction rates and yields compared to traditional catalysts.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of metal complexes derived from this compound demonstrated effective inhibition against several bacterial strains. The study highlighted the correlation between ligand structure and antimicrobial potency, emphasizing the importance of nitrogen coordination in enhancing bioactivity.

Mecanismo De Acción

The mechanism by which N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparación Con Compuestos Similares

Similar Compounds

- N1-(pyridin-2-yl)ethane-1,2-diamine

- N1-(pyridin-2-yl)butane-1,4-diamine

- N1-(pyridin-2-yl)methane-1,1-diamine

Uniqueness

N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is unique due to its specific chain length and the positioning of the amine groups, which provide optimal spacing for complex formation with metal ions. This makes it particularly effective in catalytic applications compared to its analogs .

Actividad Biológica

N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by case studies and research findings.

This compound is characterized by its unique structure, which allows it to engage in various chemical reactions. It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthetic applications in medicinal chemistry and coordination chemistry.

Synthesis Methods

The compound can be synthesized through the following methods:

- Condensation Reaction : Reacting pyridine derivatives with appropriate alkyl halides.

- Reductive Amination : Utilizing aldehydes or ketones with amines in the presence of reducing agents.

The biological activity of this compound primarily stems from its ability to form stable complexes with metal ions. These complexes can act as catalysts in biochemical reactions, influencing various metabolic pathways. The specific interactions depend on the nature of the metal complex formed.

Anticancer Activity

Recent studies have demonstrated that derivatives of N1-(pyridin-2-yl)propane-1,3-diamine exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A metal complex derived from this compound showed moderate cytotoxic effects against Hep-G2 cell lines, indicating potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Metal Complex | Hep-G2 | 20 | Topoisomerase II inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that pyridine derivatives can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes.

Neuroprotective Effects

This compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies and Research Findings

- Anticancer Activity : In a study examining the activity of pyridine-based compounds, N1-(pyridin-2-yl)propane-1,3-diamine was shown to bind effectively to topoisomerase II, leading to significant cytotoxicity against cancer cells .

- Neuroprotective Study : Another investigation highlighted the neuroprotective potential of this compound in models of Alzheimer's disease, where it demonstrated a capacity to reduce amyloid-beta aggregation .

- Antimicrobial Efficacy : A series of experiments revealed that modifications to the pyridine ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparison with Related Compounds

When compared to similar compounds such as N1-(pyridin-2-yl)ethane-1,2-diamine and N1-(pyridin-2-yl)butane-1,4-diamine, this compound exhibits unique properties due to its specific chain length and amine group positioning. This structural configuration enhances its efficacy in forming metal complexes and engaging in biological interactions.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | 3 carbon chain with two amines | High catalytic efficiency |

| N1-(pyridin-2-yl)ethane-1,2-diamine | 2 carbon chain with two amines | Moderate activity |

| N1-(pyridin-2-yl)butane-1,4-diamine | 4 carbon chain with two amines | Lower catalytic efficiency |

Propiedades

IUPAC Name |

N'-pyridin-2-ylpropane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISULFGGCGKRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.